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Compound of Interest

Compound Name: Methyl thioacetate

Cat. No.: B1222118

Introduction

Methyl thioacetate (CHsC(O)SCHs), also known as S-methyl ethanethioate, is an organosulfur
compound with significant interest in various fields, including flavor and fragrance chemistry,
and as a synthon in organic chemistry. A thorough understanding of its structural and electronic
properties is crucial for its application and for the development of new synthetic methodologies.
This technical guide provides a comprehensive overview of the spectroscopic data of methyl
thioacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also
presented to aid researchers in reproducing and validating these findings.

Spectroscopic Data

The spectroscopic data for methyl thioacetate provides a detailed fingerprint of its molecular
structure. The following tables summarize the key quantitative data obtained from *H NMR, 13C
NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
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Chemical Shift (8) ppm Multiplicity Assighment
2.35 Singlet CHs-C=0
2.25 Singlet S-CHs
13C NMR Data
Chemical Shift (8) ppm Assighment
195.0 C=0
30.5 CHs-C=0
11.5 S-CHs
Wavenumber (cm~?) Intensity Assignment
2925 Medium C-H stretch (asymmetric)
2855 Medium C-H stretch (symmetric)
1690 Strong C=0 stretch (thioester)
1420 Medium CHs bend
1355 Medium CHs bend
1130 Strong C-O stretch
960 Medium CHs rock
625 Medium C-S stretch
Mass Spectrometry (MS)
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

m/z

90 55 [M]* (Molecular lon)
43 100 [CH3CO]J* (Base Peak)
47 30 [CH3S]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols represent standard procedures and may be adapted based on the specific

instrumentation available.

NMR Spectroscopy

Sample Preparation: A solution of methyl thioacetate (approximately 5-10 mg for *H NMR and

20-50 mg for 13C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCIs) in a

standard 5 mm NMR tube. The final volume of the solution is typically 0.6-0.7 mL. The sample

is thoroughly mixed to ensure homogeneity.

Instrumentation and Acquisition Parameters:

e Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent).

e Nuclei: *H and 13C.

¢ Solvent: Chloroform-d (CDCIs).

 Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

o Temperature: 298 K.

¢ IH NMR Parameters:

o Pulse sequence: zg30
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o Number of scans: 16
o Relaxation delay: 1.0 s

o Acquisition time: 4.0 s

e 13C NMR Parameters:
o Pulse sequence: zgpg30
o Number of scans: 1024

o Relaxation delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like methyl thioacetate, a thin film is prepared
between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. A single drop of

the liquid is placed on one plate, and the second plate is carefully placed on top to spread the
liquid into a uniform film.

Instrumentation and Acquisition Parameters:

o Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer
Spectrum Two or equivalent).

e Technique: Transmission.

e Accessory: Demountable cell with KBr or NaCl windows.
e Spectral Range: 4000-400 cm~1,

e Resolution: 4 cm™2.

e Number of Scans: 16 (background and sample).

o Background: A background spectrum of the clean, empty salt plates is recorded prior to the
sample analysis and automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer via a
gas chromatography (GC-MS) system or by direct injection. Electron lonization (El) is a
common method for volatile compounds like methyl thioacetate.

Instrumentation and Acquisition Parameters:

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an El
source (e.g., Agilent GC/MSD or equivalent).

« lonization Mode: Electron lonization (EI).
e Electron Energy: 70 eV.

e Source Temperature: 230 °C.

e Mass Range: m/z 30-200.

e Scan Speed: 1000 amul/s.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of obtaining and interpreting the
spectroscopic data for the structural elucidation of methyl thioacetate.
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Caption: Workflow for the spectroscopic analysis of methyl thioacetate.

» To cite this document: BenchChem. [Spectroscopic Profile of Methyl Thioacetate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1222118#spectroscopic-data-of-methyl-thioacetate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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